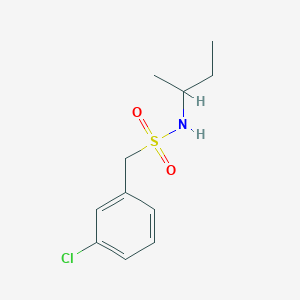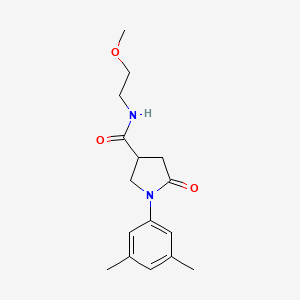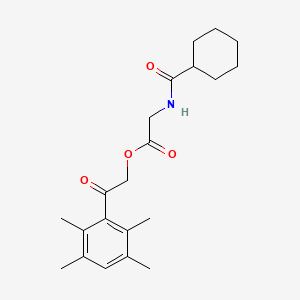![molecular formula C20H23BrN2O3 B4746441 3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4746441.png)
3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide
Overview
Description
3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research. This compound is also known as BPEPB and is a member of the benzamide family of compounds.
Mechanism of Action
The exact mechanism of action of BPEPB is not fully understood, but it is believed to exert its anticancer activity by inhibiting the growth and proliferation of cancer cells. BPEPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It is also thought to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BPEPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. BPEPB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, BPEPB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of using BPEPB in lab experiments include its potent anticancer activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential as an anti-inflammatory agent. However, the limitations of using BPEPB in lab experiments include its complex synthesis process, its relatively high cost, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on BPEPB. One area of research could focus on optimizing the synthesis process to improve yields and purity. Another area of research could investigate the potential of BPEPB as a treatment for other diseases, such as inflammatory disorders. Further research could also focus on elucidating the mechanism of action of BPEPB and identifying potential targets for its anticancer and anti-inflammatory activity.
Scientific Research Applications
BPEPB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BPEPB has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
properties
IUPAC Name |
3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-3-5-9-19(24)22-15-7-6-8-16(13-15)23-20(25)14-10-11-18(26-4-2)17(21)12-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAOUTLVBSITJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4746361.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746364.png)
![N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4746371.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4746376.png)
![3-[2-(4-methylphenoxy)ethyl]-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4746378.png)

![2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole](/img/structure/B4746393.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-pyridinylmethyl)benzamide](/img/structure/B4746398.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4746409.png)
![3-allyl-5-[2-(benzyloxy)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746428.png)
![5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4746432.png)


![2-ethyl-6-(4-isopropylbenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4746449.png)